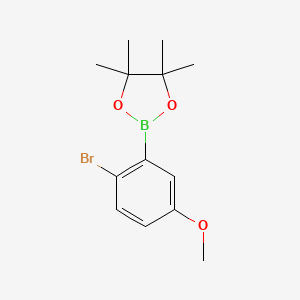
Ethyl 4-Isocyanatobenzoate--d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-Isocyanatobenzoate–d4 is a deuterium-labeled derivative of Ethyl 4-Isocyanatobenzoate. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Isocyanatobenzoate–d4 involves the deuteration of Ethyl 4-Isocyanatobenzoate. The general synthetic route includes the following steps:
Starting Material: Ethyl 4-Isocyanatobenzoate.
Deuteration: The introduction of deuterium atoms into the aromatic ring of Ethyl 4-Isocyanatobenzoate. This can be achieved using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of Ethyl 4-Isocyanatobenzoate–d4 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and deuterated reagents to ensure the efficient incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-Isocyanatobenzoate–d4 undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include urea derivatives, carbamates, and thiocarbamates, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-Isocyanatobenzoate–d4 has several scientific research applications:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-Isocyanatobenzoate–d4 involves its incorporation into organic molecules, where the deuterium atoms can influence the compound’s behavior. Deuterium substitution can affect the rate of metabolic reactions, leading to altered pharmacokinetic profiles. This is particularly useful in drug development, where deuterium-labeled compounds can provide insights into the metabolic stability and bioavailability of new drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-Isocyanatobenzoate: The non-deuterated version of Ethyl 4-Isocyanatobenzoate–d4.
Methyl 4-Isocyanatobenzoate: A similar compound with a methyl ester group instead of an ethyl ester group.
4-Isocyanatobenzoic Acid: The carboxylic acid derivative of the isocyanate group.
Uniqueness
Ethyl 4-Isocyanatobenzoate–d4 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it particularly valuable in scientific research, where deuterium-labeled compounds are used to study reaction mechanisms, metabolic pathways, and pharmacokinetics .
Eigenschaften
CAS-Nummer |
1219802-91-1 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
195.21 |
IUPAC-Name |
ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChI-Schlüssel |
CFEPCPHKICBCJV-LNFUJOGGSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O |
Synonyme |
Ethyl 4-Isocyanatobenzoate--d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)




![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B572733.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
